

Solubility Profile & Process Guide: Methyl 4-bromo-2-formylbenzoate

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Compound of Interest

Compound Name: Methyl 4-bromo-2-formylbenzoate

CAS No.: 1260795-42-3

Cat. No.: B1424283

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Executive Summary

Methyl 4-bromo-2-formylbenzoate (CAS: 1260795-42-3) is a bifunctional aromatic intermediate featuring an aryl bromide, an aldehyde, and a methyl ester.^[1] Its solubility behavior is governed by the competition between its lipophilic aromatic core and its polar, hydrogen-bond-accepting functional groups.

This guide provides a validated solubility profile to assist in reaction solvent selection, liquid-liquid extraction (LLE), and recrystallization processes. The data presented synthesizes experimental precedents from PARP inhibitor process chemistry and thermodynamic solubility modeling.

Physicochemical Characterization

Understanding the fundamental physical properties is a prerequisite for predicting solubility behavior.

Property	Value / Description	Context for Solubility
Structure	Methyl 4-bromo-2-formylbenzoate	Planar aromatic system; packing efficiency affects dissolution.
Molecular Weight	243.05 g/mol	Moderate MW; kinetics of dissolution are generally fast.
Physical State	White to Off-White Solid	Crystalline lattice energy must be overcome by solvent interaction.
LogP (Predicted)	-2.0 – 2.5	Lipophilic. Prefers organic phases over aqueous media.
H-Bond Donors	0	No -OH or -NH groups; poor solubility in water.
H-Bond Acceptors	3 (Ester, Aldehyde)	Good solubility in polar aprotic solvents (DMSO, DMF).
Melting Point	Solid (Predicted >50°C)	Lower MP facilitates "oiling out" if recrystallization temp is uncontrolled.

Solubility Profile

The following data categorizes solvents based on their interaction with the solute's functional groups.

Quantitative & Qualitative Solubility Matrix

Solvent Class	Specific Solvent	Solubility Rating	Operational Notes
Polar Aprotic	DMSO, DMF, DMAc	High (>100 mg/mL)	Ideal for coupling reactions (e.g., Suzuki-Miyaura). Difficult to remove; requires aqueous workup.
Chlorinated	DCM, Chloroform	High (>50 mg/mL)	Excellent for dissolution. Standard solvent for reaction monitoring (TLC/HPLC).
Esters	Ethyl Acetate (EtOAc)	Moderate-High	Primary extraction solvent. Soluble at RT; highly soluble at reflux.
Alcohols	Methanol, Ethanol	Moderate	Soluble at reflux; sparing solubility at 0°C. Key antisolvent candidate.
Ethers	THF, 2-MeTHF	Moderate-High	Good reaction medium. 2-MeTHF is preferred for green process separation.
Hydrocarbons	Hexanes, Heptane	Low / Insoluble	Antisolvent. Used to induce precipitation or wash away non-polar impurities.
Aqueous	Water	Insoluble (<1 mg/mL)	Used as the immiscible phase in washes to remove inorganic salts.

Thermodynamic Mechanism

The compound follows the "Like Dissolves Like" principle but with specific nuances:

- Aryl Bromide & Ester: These moieties drive solubility in moderately polar organics (DCM, EtOAc).
- Aldehyde Instability: While soluble in alcohols, the aldehyde group is susceptible to hemiacetal formation or oxidation. Protocol Note: Avoid prolonged heating in primary alcohols without buffering or scavenging precautions.
- Lattice Energy: The crystalline packing (pi-stacking of the benzoate core) requires thermal energy or high-dielectric solvents to break. This makes recrystallization via a "heat-cool" cycle in Ethanol/Heptane highly effective.

Experimental Workflows

Protocol: Liquid-Liquid Extraction (LLE)

Objective: Isolate the target from an aqueous reaction quench (e.g., after bromination or oxidation).

- Quench: Dilute the reaction mixture with Water (5 vol).
- Extraction: Add Ethyl Acetate (3 vol). Agitate vigorously for 10 minutes.
- Phase Separation: The target partitions into the Upper Organic Layer.
 - Troubleshooting: If an emulsion forms, add brine (sat. NaCl) to increase ionic strength and drive phase separation.
- Wash: Wash the organic layer with 5% NaHCO₃ (to remove acidic byproducts) followed by Brine.
- Drying: Dry over anhydrous Na₂SO₄ or MgSO₄.

Protocol: Recrystallization (Purification)

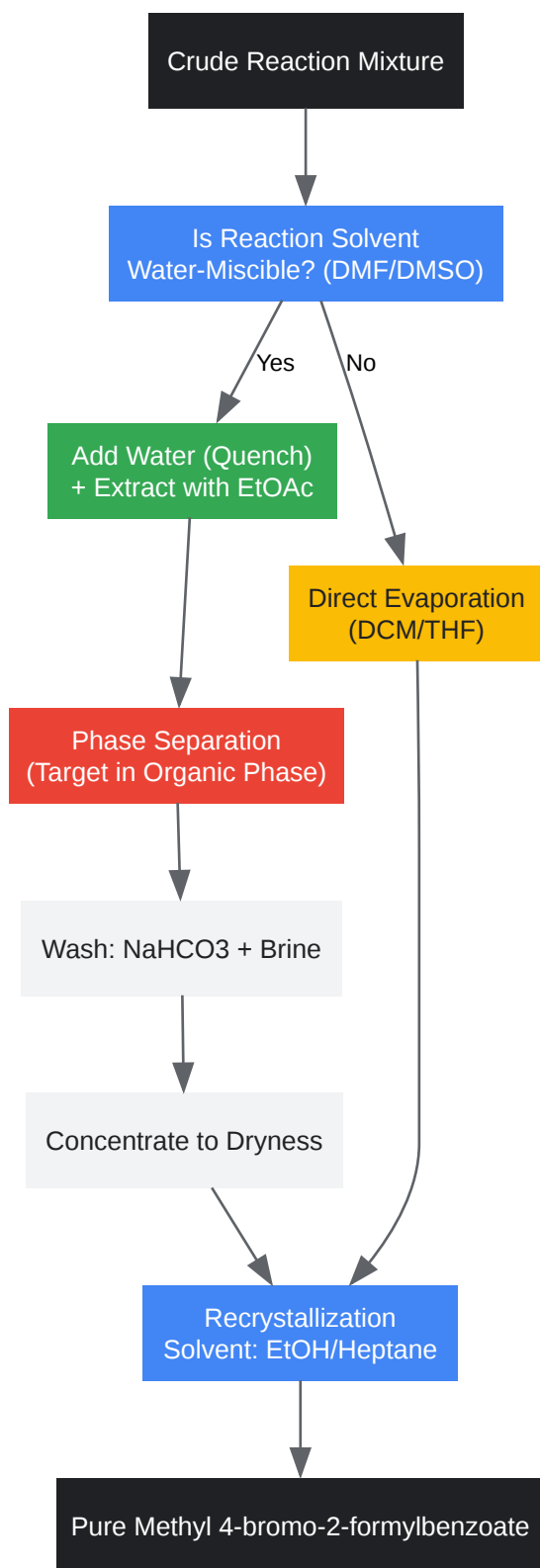
Objective: Remove non-polar impurities and stabilize the solid form.

- Dissolution: Charge crude solid into a flask. Add Ethanol (5 vol) or IPA (5 vol).
- Reflux: Heat to reflux (approx. 78°C for EtOH) until fully dissolved.
 - Check: If particulates remain, hot filter.
- Precipitation: Remove heat. Slowly add Heptane (2-3 vol) dropwise while the solution is still warm.
- Nucleation: Allow to cool slowly to Room Temperature (RT) with gentle stirring.
- Maturation: Cool further to 0-5°C for 1 hour to maximize yield.
- Filtration: Filter the white crystalline solid and wash with cold Heptane.

Process Visualization

Diagram 1: Isolation & Purification Decision Tree

This workflow illustrates the logical path for isolating the compound based on its solubility profile.

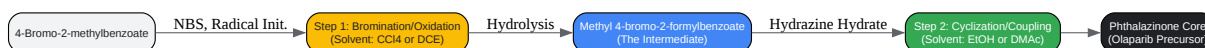


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Caption: Decision tree for isolating **Methyl 4-bromo-2-formylbenzoate** based on solvent miscibility.

Diagram 2: Synthesis Context (Olaparib Pathway)

Understanding where this intermediate fits highlights why specific solvents are used (e.g., avoiding protic solvents in subsequent steps).



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Caption: Role of the intermediate in the synthesis of PARP inhibitors, dictating solvent compatibility.

Safety & Handling

- Hazard Classification: Irritant (Skin/Eye/Respiratory).[2][3]
- Reactivity: The aldehyde is sensitive to air oxidation (forming the carboxylic acid).
- Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
- Solvent Safety: When using Hexane/Heptane for precipitation, ensure proper grounding to prevent static discharge, as the dry powder can be combustible.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53419674, **Methyl 4-bromo-2-formylbenzoate**. Retrieved from [Link]
- World Intellectual Property Organization (2008). Process of isolating methyl-4-formylbenzoate. WO2008044895A1. (Context for formylbenzoate isolation).

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